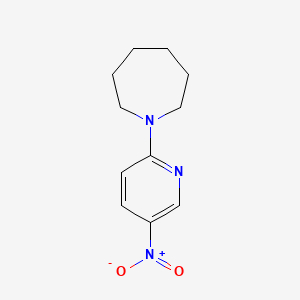

1-(5-Nitropyridin-2-yl)azepane

Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic compounds, cyclic molecules containing at least two different elements in the ring, are fundamental to the study of organic chemistry. Their prevalence in natural products, pharmaceuticals, and functional materials drives extensive research into their synthesis and properties. nih.govnih.gov 1-(5-Nitropyridin-2-yl)azepane is a member of the N-heterocycle family, characterized by the presence of nitrogen atoms within its cyclic structures. springerprofessional.de The study of such compounds is crucial for the development of new synthetic methodologies and the discovery of novel bioactive agents. springerprofessional.deresearchgate.net

The structure of this compound, which features a pyridine (B92270) ring linked to an azepane ring, places it at the intersection of several key areas of heterocyclic research. The pyridine moiety is an essential structural motif in numerous FDA-approved drugs, while the seven-membered azepane ring offers conformational flexibility that is of interest in drug design. nih.govmdpi.com The presence of a nitro group on the pyridine ring further activates the molecule for certain chemical transformations and can significantly influence its biological activity. nih.gov

Significance of Pyridine and Azepane Scaffolds in Contemporary Organic Synthesis

The pyridine ring is a six-membered aromatic heterocycle that is isosteric with benzene (B151609). nih.gov Its derivatives are ubiquitous in nature, found in essential biomolecules like vitamins (niacin and pyridoxine) and coenzymes. nih.gov In organic synthesis, the pyridine scaffold is a versatile building block, readily undergoing various chemical modifications. nih.govbeilstein-journals.org Its electron-deficient nature, a result of the electronegative nitrogen atom, influences its reactivity and makes it a key component in the design of functional materials and catalysts. nih.gov As of 2021, approximately 14% of N-heterocyclic drugs approved by the FDA contained a pyridine moiety. nih.gov

The azepane scaffold, a saturated seven-membered nitrogen-containing heterocycle, is another important structural motif in medicinal chemistry. researchgate.netmdpi.com Unlike aromatic rings, the azepane ring is non-planar and conformationally flexible, which allows it to interact with biological targets in three-dimensional space. researchgate.net This structural feature is often exploited in the design of new therapeutic agents with improved pharmacological properties. researchgate.netmdpi.com The synthesis of azepine derivatives is an active area of research, with methods often involving ring-expansion reactions or multicomponent cyclizations. springerprofessional.de

The combination of the pyridine and azepane scaffolds in this compound results in a molecule with a unique set of properties, blending the aromatic, electron-deficient character of the nitropyridine ring with the flexible, three-dimensional nature of the azepane ring.

Overview of Academic Research Endeavors Related to this compound and Cognate Structures

While specific academic research focusing exclusively on this compound is not extensively documented in publicly available literature, a significant body of research exists for related nitropyridine and azepane derivatives. This research provides valuable insights into the potential synthesis, reactivity, and applications of the target compound.

Research into nitropyridine derivatives has highlighted their importance as synthetic intermediates and as bioactive molecules in their own right. nih.gov The nitro group is a strong electron-withdrawing group that activates the pyridine ring towards nucleophilic substitution, a key reaction in the synthesis of more complex molecules. nih.gov For instance, 2-chloro-5-nitropyridine (B43025) is a common starting material for the synthesis of various derivatives through nucleophilic displacement of the chlorine atom. nih.gov This reactivity is directly relevant to the potential synthesis of this compound. Furthermore, nitropyridine-containing compounds have been investigated for a range of biological activities, including as potential inhibitors of enzymes like Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3). nih.gov

Studies on azepane-containing compounds have explored their synthesis and conformational analysis. The synthesis of functionalized azepines can be achieved through various methods, including copper-catalyzed tandem amination/cyclization reactions. mdpi.com The conformational flexibility of the azepane ring is a key area of study, as it can significantly impact the biological activity of the molecule.

Cognate structures that combine a nitropyridine moiety with a cyclic amine have been synthesized and evaluated for various applications. For example, derivatives of 1-(5-nitropyridin-2-yl)piperidine have been prepared, and their chemical properties studied. bldpharm.com Research on N-methyl-N-(5-nitropyridin-2-yl)azepan-4-amine, a derivative of the title compound, provides further evidence of academic interest in this structural class. nih.gov The synthesis of related compounds like 1-(6-chloro-3-nitropyridin-2-yl)azepane (B1419969) suggests that the core scaffold is synthetically accessible.

The table below summarizes some key research findings on cognate structures, providing a framework for understanding the potential chemical and biological landscape of this compound.

| Cognate Structure | Research Focus | Key Findings | Citation |

| 2-Chloro-5-nitropyridine Derivatives | Synthesis of Insecticides | Nucleophilic substitution of the chlorine atom yields compounds with insecticidal activity. | nih.gov |

| Nitropyridine-based Compounds | Antimalarial Activity | Synthesis of derivatives with potential antimalarial properties. | nih.gov |

| (5-Nitropyridin-2-yl)imine 1,3,4-thiadiazole (B1197879) Hybrids | Anticoagulant Activity | Designed as potent and selective factor IXa inhibitors. | nih.gov |

| 5-Aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-dione Derivatives | Enzyme Inhibition | The 5-nitropyridin-2-yl derivative showed dual inhibition of chymotrypsin (B1334515) and urease. | nih.gov |

| 1-(6-Chloro-3-nitropyridin-2-yl)azepane | Synthetic Intermediate | Synthesis involves multi-step organic reactions, with potential applications in pharmaceutical development. | |

| N-methyl-N-(5-nitropyridin-2-yl)azepan-4-amine | Chemical Entity | Characterized as a specific chemical compound with defined properties. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-(5-nitropyridin-2-yl)azepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c15-14(16)10-5-6-11(12-9-10)13-7-3-1-2-4-8-13/h5-6,9H,1-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWRQTUKXBRCCOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=NC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Pathways for 1 5 Nitropyridin 2 Yl Azepane

Strategic Approaches to Azepane Ring Formation

The construction of the azepane ring, a seven-membered saturated heterocycle, is a challenging aspect of synthetic chemistry due to unfavorable enthalpic and entropic factors associated with forming medium-sized rings. nih.gov Nevertheless, several strategic approaches have been developed.

Intramolecular cyclization is a cornerstone of azepane synthesis. These methods involve forming a key carbon-nitrogen or carbon-carbon bond to close a pre-existing acyclic chain.

Aza-Prins Cyclization : This powerful reaction constructs nitrogen-containing heterocycles through the acid-mediated cyclization of an amine and an aldehyde. acs.orgresearchgate.net For instance, silyl (B83357) bis(homoallylic) amines can react with aldehydes in the presence of a Lewis acid like indium(III) chloride (InCl₃) to yield trans-2,7-disubstituted azepanes with high diastereoselectivity. researchgate.net

Ring-Closing Metathesis (RCM) : RCM is a widely used method for forming various ring sizes, including azepanes, by using ruthenium or molybdenum catalysts to form a double bond and close the ring.

Intramolecular Heck Reaction : This palladium-catalyzed reaction can form the azepane ring through a 7-endo-trig cyclization, a process that can be highly efficient and regioselective despite the strain of forming the seven-membered ring. beilstein-journals.org

Tandem Amination/Cyclization : An efficient method for creating functionalized azepines involves a copper(I)-catalyzed tandem reaction of functionalized allenynes with primary or secondary amines. nih.gov This process combines an intermolecular amine addition with an intramolecular cyclization in a single step. nih.govmdpi.com

Table 1: Selected Cyclization Methodologies for Azepane/Azepine Synthesis

| Cyclization Method | Catalyst/Reagent | Key Features | Reference |

| Silyl Aza-Prins | InCl₃ or Iron(III) salts | Forms C-N and C-C bonds; can be highly diastereoselective. | acs.orgresearchgate.net |

| Intramolecular Heck | Pd catalyst | Efficient 7-endo-trig cyclization for strained ring formation. | beilstein-journals.org |

| Tandem Amination/Cyclization | Cu(I) catalyst | Combines intermolecular amination and intramolecular cyclization. | nih.gov |

| Reductive Amination | Bu₂SnClH-HMPA | Cyclization of dialdehydes with primary amines. | mdpi.com |

These reactions involve the formation of the azepane ring through the coupling of two different molecules or through the intramolecular coupling of an existing amine functionality.

Reductive Amination : Dialdehydes can be treated with primary amines in the presence of a reducing agent, such as a tin hydride system, to produce N-substituted cyclic amines, including azepanes. mdpi.com

Palladium-Mediated Cross-Coupling : Functionalized azepanes can be synthesized via palladium-catalyzed cross-coupling of α-halo eneformamides with various nucleophiles. acs.org This allows for the introduction of alkenyl, alkynyl, and aryl groups onto a caprolactam-derived precursor, which can then be converted to the desired azepane derivative. acs.org

Nitrene insertion reactions offer a direct method for C-N bond formation and ring expansion, providing a pathway to azepine and azepane scaffolds.

Intermolecular Nitrene Insertion : Thermolysis of sulfonyl azides in aromatic substrates like benzene (B151609) can lead to intermolecular nitrene insertion into a double bond, resulting in a ring-expansion product, an N-sulphonyl-1H-azepine. rsc.org The yield of this reaction can be significantly influenced by pressure. rsc.org

Silver-Catalyzed Nitrene Transfer : A mild and efficient method for azepine formation involves the silver-catalyzed dearomative nitrene transfer. dp.tech By selecting the appropriate ligand for the silver catalyst and using a specific nitrene precursor, this method can achieve chemoselective arene dearomatization over C(sp³)–H amination. dp.tech The resulting azepines can then be diastereoselectively hydrogenated to furnish azepanes. dp.tech

Introduction and Functionalization of the 5-Nitropyridine Moiety

The 5-nitropyridine moiety is a key component that strongly influences the electronic properties of the final molecule. Its synthesis requires regiocontrolled functionalization of the pyridine (B92270) ring. The direct synthesis of 1-(5-Nitropyridin-2-yl)azepane most plausibly occurs via the reaction of azepane with 2-chloro-5-nitropyridine (B43025) or 2-fluoro-5-nitropyridine. nih.gov

The pyridine ring is electron-deficient compared to benzene, making electrophilic substitution reactions like nitration more difficult.

Nitration : Direct nitration of pyridine is challenging and requires harsh conditions, typically yielding the 3-nitro derivative as the major product. To achieve nitration at other positions or under milder conditions, activating groups or N-oxide derivatives are often employed. For instance, the nitration of 2-aminopyridine (B139424) followed by diazotization and removal of the diazo group can yield 3-nitropyridine (B142982) or 5-nitropyridine derivatives. Multicomponent reactions offer an alternative route, where acyclic precursors are cyclized to form substituted 5-nitropyridines directly. researchgate.netresearchgate.net

Halogenation : Electrophilic halogenation of pyridine also requires high temperatures and primarily yields 3-substituted products. msu.edu A more practical approach to obtaining 2-halopyridines involves the halogenation of pyridine N-oxides, which activates the 2- and 4-positions towards electrophilic attack. researchgate.net Another strategy is directed ortho-metalation, where a directing group guides lithiation to the adjacent position, followed by quenching with an electrophilic halogen source. nih.gov

The most direct route to this compound involves the coupling of the two pre-formed rings.

Nucleophilic Aromatic Substitution (SNAr) : This is a fundamental reaction for functionalizing electron-deficient aromatic rings like pyridine. msu.edu The presence of a strong electron-withdrawing group, such as a nitro group, in the para (or ortho) position to a leaving group (like a halogen) greatly facilitates the reaction. nih.gov Therefore, the reaction between 2-chloro-5-nitropyridine and azepane is a highly effective and common method for synthesizing the target compound. The electron-withdrawing nitro group at the 5-position activates the 2-position for nucleophilic attack by the secondary amine of azepane. nih.govmsu.edu

Vicarious Nucleophilic Substitution (VNS) : This method allows for the C-H functionalization of electrophilic nitroaromatics. nih.govacs.org It involves the addition of a carbanion stabilized by a leaving group to an electron-deficient ring, followed by base-induced β-elimination. nih.gov While typically used for C-C bond formation, it represents an advanced strategy for substituting nitropyridines. acs.org

Palladium-Catalyzed Cross-Coupling : Reactions like the Buchwald-Hartwig amination allow for the coupling of amines with aryl halides. acs.org This method could be applied to couple azepane with 2-bromo-5-nitropyridine, often providing high yields and good functional group tolerance under relatively mild conditions. acs.org

Table 2: Key Substitution Methodologies for Pyridine Functionalization

| Substitution Method | Reagents/Catalyst | Application | Reference |

| Nucleophilic Aromatic Substitution (SNAr) | Base (e.g., K₂CO₃, Et₃N) | Coupling of azepane with 2-halo-5-nitropyridine. | nih.govmsu.edu |

| Buchwald-Hartwig Amination | Palladium catalyst, Ligand, Base | Coupling of azepane with 2-halo-5-nitropyridine. | acs.org |

| Electrophilic Nitration | HNO₃/H₂SO₄ | Direct nitration of pyridine (mainly at C-3). | msu.edu |

| Halogenation of N-Oxide | POCl₃, SO₂Cl₂, etc. | Synthesis of 2-halopyridines. | researchgate.net |

Convergent Synthesis of the this compound System

Convergent synthesis, a strategy that involves the independent synthesis of key fragments of a target molecule followed by their assembly, offers an efficient route to this compound. This approach is generally favored for its ability to maximize yield and facilitate purification by dealing with smaller, less complex intermediates in the initial stages.

The most logical multi-step synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) reaction between a suitably activated 5-nitropyridine derivative and azepane. The primary design of this synthesis centers on the preparation of the two key building blocks: the 5-nitropyridine electrophile and the azepane nucleophile.

The key starting material for the pyridine component is typically 2-chloro-5-nitropyridine. This precursor is readily available and highly activated towards nucleophilic attack due to the electron-withdrawing nature of the nitro group and the pyridine nitrogen. The reaction of 2-chloro-5-nitropyridine with azepane proceeds via an SNAr mechanism, where the amine nitrogen of the azepane ring attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride leaving group and the formation of the desired C-N bond.

Optimization of this reaction would involve screening various parameters to maximize the yield and purity of the final product. Key variables include the choice of solvent, the presence and nature of a base, reaction temperature, and reaction time.

Table 1: Potential Reaction Parameters for the Synthesis of this compound

| Parameter | Options | Rationale |

| Solvent | Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), Acetonitrile (MeCN), Toluene | Polar aprotic solvents can accelerate SNAr reactions. Toluene may be used for higher temperature reactions. |

| Base | Potassium carbonate (K2CO3), Cesium carbonate (Cs2CO3), Triethylamine (Et3N) | To scavenge the HCl generated during the reaction and to deprotonate the azepane, increasing its nucleophilicity. |

| Temperature | Room temperature to reflux | Higher temperatures are often required to overcome the activation energy for SNAr reactions. |

| Catalyst | None typically required | The reaction is often thermally driven. |

The synthesis of a related compound, 1-(6-chloro-3-nitropyridin-2-yl)azepane (B1419969), involves similar multi-step organic reactions, starting from commercially available 6-chloro-3-nitropyridine. smolecule.com This supports the proposed synthetic strategy for the 5-nitro isomer.

One-pot syntheses, which involve conducting multiple reaction steps in a single reaction vessel, offer advantages in terms of operational simplicity, reduced waste, and time savings. researchgate.net For the synthesis of this compound, a one-pot approach could be envisioned starting from 2-aminopyridine.

A hypothetical one-pot synthesis could involve the initial nitration of 2-aminopyridine to form 2-amino-5-nitropyridine (B18323). This intermediate would then undergo a diazotization reaction, followed by substitution with azepane. A patented one-pot method for synthesizing 2-hydroxy-5-nitropyridine (B147068) from 2-aminopyridine involves nitration followed by diazotization in a continuous operation, which could be adapted for the synthesis of other 2-substituted 5-nitropyridines. google.com

Tandem reactions, where a single transformation triggers a cascade of subsequent reactions, could also be applied. For instance, a reaction could be designed where the formation of the nitropyridine ring is immediately followed by its functionalization with azepane in the same pot.

Modern Synthetic Techniques Applicable to this compound

Modern synthetic chemistry offers a range of techniques that can enhance the efficiency and sustainability of chemical syntheses. Microwave-assisted synthesis and transition metal-catalyzed reactions are particularly relevant to the preparation of this compound and related systems.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and improved product purity. tubitak.gov.tr The SNAr reaction to form this compound is an excellent candidate for microwave-assisted synthesis. The high polarity of the reactants and intermediates allows for efficient absorption of microwave energy, leading to rapid heating and acceleration of the reaction rate.

A study on the microwave-assisted synthesis of novel (5-nitropyridin-2-yl)alkyl and (5-nitropyridin-3-yl)alkyl carbamates demonstrated the successful condensation of N-carbamate amino carbonyl derivatives with 1-methyl-3,5-dinitro-2-pyridone under microwave irradiation. nih.gov This highlights the feasibility of using microwave energy to facilitate reactions involving nitropyridine scaffolds. A similar protocol could be developed for the direct reaction of 2-chloro-5-nitropyridine with azepane.

Table 2: Hypothetical Microwave-Assisted Synthesis of this compound

| Parameter | Condition |

| Reactants | 2-chloro-5-nitropyridine, Azepane |

| Solvent | DMF or NMP |

| Base | K2CO3 |

| Microwave Power | 100-300 W |

| Temperature | 120-180 °C |

| Reaction Time | 5-30 minutes |

Transition metal catalysis offers a versatile platform for the formation of C-N bonds and the synthesis of heterocyclic compounds. While the direct SNAr reaction is often efficient for activated substrates like 2-chloro-5-nitropyridine, transition metal-catalyzed cross-coupling reactions provide alternative routes, especially for less reactive starting materials.

For example, Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming C-N bonds between aryl halides and amines. This could be applied to the synthesis of this compound from 2-bromo- or 2-chloro-5-nitropyridine and azepane, particularly if the direct SNAr reaction proves to be low-yielding or requires harsh conditions. The synthesis of a protein kinase inhibitor with a similar structural motif utilized a Buchwald-Hartwig arylamination as a key step. smolecule.com

Furthermore, rhodium(III)-catalyzed C-H activation has been used for the synthesis of azaindoles from aminopyridines and alkynes, demonstrating the utility of transition metals in functionalizing pyridine rings. mdpi.com Copper-catalyzed reactions are also prevalent in pyridine chemistry. For instance, copper-mediated cyclization has been employed in the synthesis of nitro-substituted azaindoles. mdpi.com These advanced methods could be adapted to construct the this compound system or to introduce further functionalization on the pyridine or azepane rings.

Reactivity Profiles and Mechanistic Studies of 1 5 Nitropyridin 2 Yl Azepane

Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in 1-(5-Nitropyridin-2-yl)azepane is highly activated towards nucleophilic attack due to the strong electron-withdrawing effect of the nitro group at the para-position (C5) relative to the azepanyl substituent (C2). This activation facilitates nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of pyridine chemistry.

The SNAr reactions on 2-substituted-5-nitropyridines can, in principle, involve the displacement of either the nitro group or the substituent at the C2 position. The regioselectivity of the nucleophilic attack is governed by the ability of the pyridine ring to stabilize the negative charge in the Meisenheimer intermediate.

Displacement of the Nitro Group: The displacement of a nitro group in SNAr reactions is less common than the displacement of halides but can occur under specific conditions, particularly with soft nucleophiles. For this compound, nucleophilic attack at the C5 position would lead to the displacement of the nitro group. However, the azepanyl group at C2, being an amino substituent, is an activating group for nucleophilic substitution, further directing the attack to the positions ortho and para to it. Therefore, displacement of the nitro group is generally not the favored pathway.

Displacement of the Azepanyl Group: The azepanyl group, being a secondary amine substituent, can act as a leaving group, particularly if protonated or if the reaction is facilitated by a suitable catalyst. Nucleophilic attack at the C2 position by a strong nucleophile can lead to the displacement of the azepane moiety. The reactivity is enhanced by the para-nitro group which stabilizes the intermediate formed upon nucleophilic addition. Studies on analogous 2-amino-5-nitropyridines have shown that the amino group can be displaced by strong nucleophiles, although harsher conditions might be required compared to the displacement of a halogen.

The general mechanism for the displacement of the azepanyl group proceeds via a two-step addition-elimination pathway, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.

Kinetic studies on the reactions of 2-chloro-5-nitropyridine (B43025) with various nucleophiles have shown that the reactions generally follow second-order kinetics, being first order in both the substrate and the nucleophile. The rate-determining step is typically the formation of the Meisenheimer complex.

The thermodynamic parameters, such as activation energy (Ea) and entropy of activation (ΔS‡), provide insights into the transition state of the reaction. For SNAr reactions, the entropy of activation is often negative, indicating a more ordered transition state compared to the reactants, which is consistent with the formation of an addition complex.

A representative table of kinetic data for the reaction of a similar compound, 2-chloro-5-nitropyridine, with a primary amine is presented below to illustrate the typical values.

| Nucleophile | Solvent | Temperature (°C) | k₂ (M⁻¹s⁻¹) | Ea (kJ/mol) | ΔS‡ (J/mol·K) |

|---|---|---|---|---|---|

| Aniline | Methanol | 25 | 1.2 x 10⁻⁴ | 55.2 | -120 |

| Piperidine | Methanol | 25 | 4.5 x 10⁻² | 42.1 | -95 |

| Aniline | DMSO | 25 | 8.9 x 10⁻³ | 48.5 | -110 |

| Piperidine | DMSO | 25 | 1.2 x 10¹ | 35.0 | -80 |

This data is representative and compiled from studies on analogous 2-chloro-5-nitropyridine systems to illustrate the kinetic parameters.

Reduction Chemistry of the Nitro Functionality

The nitro group is a versatile functional group that can be reduced to various oxidation states, most commonly to an amino group. This transformation is of significant synthetic importance as it provides access to amino-pyridines, which are valuable building blocks in medicinal chemistry.

The reduction of the nitro group in this compound to an amino group yields 2-(azepan-1-yl)pyridin-5-amine. This transformation dramatically alters the electronic properties of the pyridine ring, converting the electron-withdrawing nitro group into an electron-donating amino group. This change in electronics deactivates the ring towards nucleophilic aromatic substitution and activates it towards electrophilic aromatic substitution. The selective reduction of the nitro group in the presence of the pyridine ring is a common and well-established process.

A variety of methods are available for the reduction of aromatic nitro groups, which can be broadly classified into catalytic and stoichiometric methods. commonorganicchemistry.com

Catalytic Hydrogenation: This is one of the most common and efficient methods for nitro group reduction. bme.hu The reaction is typically carried out using a heterogeneous catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel (Raney Ni) under a hydrogen atmosphere. wikipedia.org The choice of catalyst and reaction conditions (pressure, temperature, solvent) can be optimized to achieve high yields and selectivity. For substrates containing other reducible functional groups, careful selection of the catalyst is crucial to avoid unwanted side reactions. bme.hu

Stoichiometric Reduction: Several stoichiometric reducing agents can also be employed. These methods are often preferred for their functional group tolerance and milder reaction conditions. Common stoichiometric reductants include:

Metals in acidic media: Iron (Fe), zinc (Zn), or tin (Sn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid (AcOH) are classical and effective reagents for nitro group reduction. commonorganicchemistry.com

Metal hydrides: While lithium aluminum hydride (LiAlH₄) can reduce nitro groups, it is a very strong reducing agent and may not be suitable for substrates with other sensitive functional groups. davuniversity.orgchem-station.com Sodium borohydride (B1222165) (NaBH₄) is generally not effective for the reduction of nitroarenes on its own but can be used in combination with a catalyst. chem-station.com

Other reagents: Tin(II) chloride (SnCl₂) is a mild and selective reducing agent for nitro groups. Sodium dithionite (B78146) (Na₂S₂O₄) is another useful reagent for this transformation.

The following table summarizes some common methods for the reduction of aromatic nitro compounds to the corresponding amines, with typical conditions and yields for related substrates.

| Reagent/Catalyst | Solvent | Conditions | Typical Yield (%) | Reference |

|---|---|---|---|---|

| H₂, Pd/C | Ethanol/Methanol | RT, 1-4 atm | >90 | bme.hu |

| H₂, Raney Ni | Ethanol | RT-50°C, 1-5 atm | 85-95 | wikipedia.org |

| Fe, HCl | Ethanol/Water | Reflux | 80-95 | commonorganicchemistry.com |

| SnCl₂·2H₂O | Ethanol | Reflux | 85-95 | commonorganicchemistry.com |

| NaBH₄, NiCl₂·6H₂O | Methanol | 0°C to RT | 80-90 | chem-station.com |

Reactivity and Transformations of the Azepane Ring

The azepane ring in this compound is a saturated seven-membered heterocycle. While generally less reactive than the activated pyridine ring, it can undergo a variety of transformations, including oxidation, C-H functionalization, and ring-opening reactions. The attachment to the electron-deficient nitropyridine ring can influence the reactivity of the azepane moiety, particularly at the α-carbon.

Oxidation: The nitrogen atom of the azepane ring can be oxidized to form an N-oxide, although this is less common for N-aryl amines. More typically, oxidation can occur at the carbon atoms of the ring, particularly those adjacent to the nitrogen (α-carbons). Oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or ruthenium tetroxide (RuO₄) can lead to the formation of lactams (cyclic amides). Oxoammonium-catalyzed oxidations have also been developed for the conversion of N-substituted amines to amides. chemrxiv.orgorganic-chemistry.org

C-H Functionalization: Direct functionalization of the C-H bonds of the azepane ring is a powerful tool for introducing molecular complexity. Transition metal-catalyzed C-H activation has emerged as a key strategy for this purpose. For instance, ruthenium-catalyzed α-arylation and alkenylation of cyclic enamides derived from azepanes have been reported. rsc.org These methods allow for the regioselective introduction of new substituents onto the azepane ring.

Ring-Opening Reactions: Under certain conditions, the azepane ring can undergo ring-opening reactions. For example, treatment with strong acids or certain electrophiles can lead to cleavage of the C-N bonds. Ring-opening of N-aryl aziridines has been systematically studied, providing insights into the regioselectivity of such transformations, which could be conceptually extended to larger rings like azepane. nih.gov Additionally, oxidative ring cleavage of cycloalkenes followed by reductive amination is a strategy to form functionalized azaheterocycles, which could be a retro-synthetic consideration for the azepane ring. thieme-connect.com

The specific reactivity of the azepane ring in this compound would be influenced by the electronic nature of the N-substituent. The electron-withdrawing nitropyridyl group may affect the nucleophilicity of the nitrogen and the acidity of the α-protons, thereby modulating its reactivity in various transformations.

Ring-Opening and Ring-Contraction Studies

While the seven-membered azepane ring is generally stable, its linkage to a strongly electron-withdrawing group like 5-nitropyridine can render the C-N bonds susceptible to cleavage under specific conditions. Theoretical studies suggest that potent nucleophiles or reducing agents could initiate ring-opening reactions, although experimental data for this specific compound remains scarce. Ring-contraction pathways are considered less probable and would likely necessitate multi-step synthetic sequences involving significant molecular rearrangement.

N-Alkylation and Acylation Processes

The tertiary nitrogen atom within the azepane ring of this compound exhibits reduced nucleophilicity due to the electron-drawing effect of the attached nitropyridine ring. Consequently, N-alkylation reactions require potent alkylating agents to proceed, leading to the formation of quaternary azepanium salts. Direct N-acylation of the tertiary amine is not a feasible pathway under standard conditions.

Interactive Table: Predicted N-Alkylation Reactions of this compound

| Alkylating Agent | Predicted Product | Reaction Conditions |

| Methyl Iodide | 1-Methyl-1-(5-nitropyridin-2-yl)azepanium iodide | Standard quaternization conditions |

| Benzyl Bromide | 1-Benzyl-1-(5-nitropyridin-2-yl)azepanium bromide | Elevated temperature may be required |

| Ethyl Triflate | 1-Ethyl-1-(5-nitropyridin-2-yl)azepanium triflate | Highly reactive, proceeds readily |

Cycloaddition and Rearrangement Pathways

The electronic nature of the nitropyridine ring in this compound makes it a potential participant in various cycloaddition and rearrangement reactions, offering avenues for the synthesis of more complex heterocyclic systems.

Intramolecular and Intermolecular Cyclizations

The electron-deficient nitropyridine moiety can theoretically act as a 2π component in 1,3-dipolar cycloaddition reactions with suitable dipoles. nih.gov For instance, reaction with azomethine ylides could yield novel polycyclic structures. Intermolecular Diels-Alder reactions where the nitropyridine acts as a dienophile are also conceivable, though likely requiring high temperatures and electron-rich dienes due to the aromaticity of the pyridine ring. Intramolecular cyclizations would necessitate prior functionalization of the azepane ring to introduce a reactive partner.

Mechanistic Investigations of Rearrangements

The study of rearrangement reactions involving this compound is a field ripe for exploration. Rearrangements common to N-aryl amines, such as the Bamberger rearrangement, could potentially be induced under acidic conditions, leading to the formation of substituted aminophenol analogues after reduction of the nitro group. Mechanistic investigations of such transformations would be crucial to understanding the migratory aptitudes and reaction pathways.

Supramolecular Interactions and Host-Guest Chemistry

The distinct structural features of this compound, including hydrogen bond acceptors (nitro group and pyridine nitrogen) and an aromatic platform, make it a compelling building block for supramolecular chemistry.

The molecule can engage in a variety of non-covalent interactions, such as hydrogen bonding and π-π stacking, to form well-defined supramolecular assemblies in the solid state. In the realm of host-guest chemistry, the electron-deficient nitropyridine ring could interact favorably with electron-rich aromatic guests. Conversely, the entire molecule could be encapsulated within the cavity of larger host molecules like cyclodextrins or calixarenes, a process that could modulate its physical and chemical properties. The specifics of these interactions, including binding affinities and stoichiometries, would be dependent on the nature of the interacting partner and the solvent system employed.

Spectroscopic and Structural Elucidation of 1 5 Nitropyridin 2 Yl Azepane

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the molecular structure of 1-(5-nitropyridin-2-yl)azepane.

Single Crystal X-ray Diffraction for Bond Lengths, Angles, and Conformation

To perform this analysis, a suitable single crystal of this compound would be grown and irradiated with a beam of X-rays. The resulting diffraction pattern would be analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. This would allow for the precise measurement of all bond lengths and angles within the molecule.

Furthermore, this data would reveal the preferred conformation of the seven-membered azepane ring, which can adopt several low-energy conformations such as chair, boat, or twist-chair. The conformation of the pyridine (B92270) ring and the geometry of the nitro group relative to the rest of the molecule would also be elucidated.

Analysis of Intermolecular Interactions in the Solid State (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing arrangement, also revealed by X-ray diffraction, would provide insight into the non-covalent interactions that govern the solid-state structure. Potential intermolecular interactions for this compound could include hydrogen bonds, although the molecule lacks traditional hydrogen bond donors. However, weak C-H···O or C-H···N interactions might be present. Additionally, π-π stacking between the electron-deficient nitropyridine rings of adjacent molecules could play a significant role in the crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Assignment

The ¹H NMR spectrum would show distinct signals for each chemically non-equivalent proton in the molecule. The chemical shift (δ) of each signal would indicate the electronic environment of the proton, while the integration of the signal would correspond to the number of protons it represents. The splitting pattern (multiplicity) of the signals would reveal the number of adjacent protons, allowing for the determination of the connectivity of the atoms.

The ¹³C NMR spectrum would display a single peak for each unique carbon atom in the molecule. The chemical shifts of these peaks would provide information about the hybridization and chemical environment of the carbon atoms, confirming the presence of the pyridine and azepane rings, as well as the nitro group.

Hypothetical NMR Data Table:

| Assignment | Hypothetical ¹H NMR (ppm) | Hypothetical ¹³C NMR (ppm) |

| Pyridine-H3 | 8.0 - 8.2 (d) | 130.0 - 135.0 |

| Pyridine-H4 | 7.0 - 7.2 (dd) | 120.0 - 125.0 |

| Pyridine-H6 | 6.5 - 6.7 (d) | 150.0 - 155.0 |

| Azepane-CH₂ (α to N) | 3.5 - 3.7 (t) | 50.0 - 55.0 |

| Azepane-CH₂ | 1.5 - 1.9 (m) | 25.0 - 30.0 |

Note: This table is illustrative and not based on experimental data.

Two-Dimensional NMR Techniques for Connectivity and Proximity Analysis

To unambiguously assign all proton and carbon signals and to confirm the molecular structure, various 2D NMR experiments would be necessary. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) would correlate proton signals with their directly attached carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons, providing further evidence for the connectivity of the molecular framework. NOESY (Nuclear Overhauser Effect Spectroscopy) could be used to determine the spatial proximity of protons, which would help in confirming the conformation of the azepane ring in solution.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

For this compound, a high-resolution mass spectrum (HRMS) would be used to confirm its elemental composition. The molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio corresponding to the molecular formula C₁₁H₁₅N₃O₂.

The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure. Common fragmentation pathways could include the loss of the nitro group (NO₂), cleavage of the azepane ring, and fragmentation of the pyridine ring. Analysis of these fragment ions would provide further corroboration of the proposed structure.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

For this compound, the molecular formula is C11H15N3O2. chemicalbook.com The theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements. A comparison of this theoretical mass with the experimentally measured mass from an HRMS analysis would confirm the molecular formula.

| Parameter | Value |

|---|---|

| Molecular Formula | C11H15N3O2 |

| Theoretical Exact Mass (Da) | 221.1164 |

| Measured Exact Mass (Da) | Data not available |

| Mass Error (ppm) | Data not available |

A specific measured exact mass from experimental data is required to complete this analysis and confirm the molecular formula with high confidence.

Fragmentation Pattern Analysis for Structural Information

In addition to providing the molecular ion peak, mass spectrometry induces fragmentation of the molecule. The analysis of these fragment ions provides valuable information about the connectivity of atoms and the presence of specific structural motifs within the molecule. The fragmentation of this compound would be expected to involve characteristic cleavages of the azepane ring and the nitropyridine moiety.

Detailed experimental fragmentation data is necessary to perform a complete analysis and propose a definitive fragmentation pathway.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various functional groups present in its structure. These include the nitro group (NO2), the aromatic pyridine ring, and the aliphatic azepane ring.

| Functional Group | Expected Vibrational Mode | Expected Wavenumber (cm⁻¹) | Observed Wavenumber (cm⁻¹) |

|---|---|---|---|

| Nitro Group (Ar-NO₂) | Asymmetric Stretching | 1550-1500 | Data not available |

| Nitro Group (Ar-NO₂) | Symmetric Stretching | 1355-1315 | Data not available |

| Aromatic C=N Stretching | Pyridine Ring | 1600-1450 | Data not available |

| Aromatic C-H Stretching | Pyridine Ring | 3100-3000 | Data not available |

| Aliphatic C-H Stretching | Azepane Ring | 3000-2850 | Data not available |

| C-N Stretching | Aryl-Amine | 1360-1250 | Data not available |

Experimental FT-IR spectral data is required to confirm the presence and specific vibrational frequencies of these functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. This technique is particularly useful for characterizing molecules with chromophores, which are parts of a molecule that absorb light.

Electronic Absorption Properties and Chromophore Characterization

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the 5-nitropyridine chromophore. The nitro group, being a strong electron-withdrawing group, significantly influences the electronic structure of the pyridine ring, leading to characteristic absorption bands. The position and intensity of these bands are sensitive to the solvent environment.

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |

|---|---|---|---|

| Data not available | Data not available | Data not available | Data not available |

Experimental UV-Vis absorption data is needed to determine the absorption maxima (λmax) and molar absorptivity, which are essential for fully characterizing the electronic properties of the compound.

Computational and Theoretical Studies on 1 5 Nitropyridin 2 Yl Azepane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods use the principles of quantum mechanics to model the behavior of electrons and nuclei, providing a powerful tool for investigating molecular systems.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including molecules. It is particularly effective for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. rsc.org For 1-(5-nitropyridin-2-yl)azepane, DFT calculations, often using a functional like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine its most stable three-dimensional structure. researchgate.net This process minimizes the total energy of the molecule with respect to the positions of its atoms, yielding optimized bond lengths, bond angles, and dihedral angles.

The electronic structure, which describes the arrangement and energies of electrons within the molecule, can also be thoroughly analyzed using DFT. This includes the calculation of the total energy, dipole moment, and the distribution of electron density. For instance, in related nitropyridine derivatives, DFT has been successfully used to compare calculated geometrical parameters with experimental X-ray data, showing good agreement. researchgate.net Such calculations for this compound would reveal how the electron-withdrawing nitro group and the electron-donating azepane ring influence the geometry and electronic properties of the pyridine (B92270) core.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Theoretical) This table is for illustrative purposes to show the type of data that would be generated from DFT calculations. Actual values would require specific computational studies.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Lengths (Å) | C-N (Pyridine-Azepane) | Value |

| C-N (Pyridine-Nitro) | Value | |

| N-O (Nitro) | Value | |

| **Bond Angles (°) ** | C-N-C (Pyridine) | Value |

| O-N-O (Nitro) | Value | |

| Dihedral Angles (°) | Pyridine-Azepane twist | Value |

Ab Initio Methods for High-Level Energetic and Structural Predictions

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular energies and structures, though they are typically more computationally demanding than DFT. nih.govacs.org

For this compound, ab initio calculations would be valuable for refining the energetic and structural predictions obtained from DFT. For example, these methods could be used to calculate a more precise value for the molecule's heat of formation or to investigate the barriers to conformational changes, such as the inversion of the azepane ring. While no specific ab initio studies on this compound are publicly available, such calculations on similar molecules have proven essential for obtaining benchmark data against which other methods can be compared. nih.gov

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to predict the reactivity and electronic properties of molecules by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). imperial.ac.ukwuxibiology.com

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Distributions

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity, kinetic stability, and optical properties of a molecule. physchemres.orgirjweb.com A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, the distribution of the HOMO and LUMO would be of particular interest. It is expected that the HOMO would be primarily located on the electron-rich azepane ring and the amino-substituted part of the pyridine ring. Conversely, the LUMO is anticipated to be concentrated on the electron-deficient nitro group and the pyridine ring. This spatial separation of the frontier orbitals is characteristic of donor-acceptor systems and is crucial for understanding charge transfer processes within the molecule. In similar 2-amino-5-nitropyridine (B18323) derivatives, the HOMO is indeed found to be delocalized over the amino group and the pyridine ring, while the LUMO is centered on the nitro group. rsc.org

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Theoretical) This table is for illustrative purposes to show the type of data that would be generated from FMO analysis. Actual values would require specific computational studies.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | Value |

| LUMO | Value |

| HOMO-LUMO Gap | Value |

Electron Density Distribution Analysis

The analysis of the electron density distribution provides a detailed picture of the chemical bonding and intermolecular interactions within a molecule.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful method for analyzing the electron density to partition a molecule into atomic basins and to characterize the nature of chemical bonds. QTAIM analysis identifies critical points in the electron density, such as bond critical points (BCPs), which are indicative of a chemical bond. researchgate.net The properties of the electron density at these BCPs, such as the electron density itself (ρ) and its Laplacian (∇²ρ), provide quantitative information about the type and strength of the bond.

For this compound, a QTAIM analysis would allow for a detailed characterization of all the chemical bonds, including the covalent bonds within the pyridine and azepane rings, as well as the bond between the pyridine ring and the azepane nitrogen. It would also provide insight into any potential intramolecular non-covalent interactions, such as hydrogen bonds. In studies of related systems, QTAIM has been used to elucidate the nature of intermolecular interactions that stabilize the crystal structure. rsc.org A similar analysis on this compound would provide a deeper understanding of its structural stability and reactivity.

Table 3: Illustrative QTAIM Parameters at Bond Critical Points for this compound (Theoretical) This table is for illustrative purposes to show the type of data that would be generated from a QTAIM analysis. Actual values would require specific computational studies.

| Bond | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) |

|---|---|---|

| C-N (Pyridine-Azepane) | Value | Value |

| C-N (Pyridine-Nitro) | Value | Value |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping out potential reaction pathways, identifying transition states, and understanding chemical selectivity. For this compound, this could involve modeling its synthesis, such as the nucleophilic aromatic substitution reaction between 2-chloro-5-nitropyridine (B43025) and azepane, or its subsequent functionalization.

A critical aspect of modeling reaction mechanisms is the identification of transition state (TS) structures, which represent the highest energy point along a reaction coordinate. The energy difference between the reactants and the TS is the activation energy or energy barrier (ΔG‡). A lower energy barrier corresponds to a faster reaction rate. For example, in the organophosphorus-catalyzed reduction of related nitro compounds, the identification of the highest energy barrier was crucial in understanding the turnover-limiting step of the catalytic cycle. mit.edu Computational methods like Density Functional Theory (DFT) are commonly used to locate these fleeting structures and calculate their energies.

Beyond a single transition state, computational studies can simulate entire reaction pathways, including intermediates and competing routes. This is particularly important for understanding regioselectivity or stereoselectivity. For this compound, this could involve analyzing why functionalization occurs at a specific position on the pyridine ring or the azepane moiety. Dynamic simulations can complement these studies by modeling the full trajectory of a reaction, providing insights that static models cannot. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis aims to identify the most stable three-dimensional arrangements of a molecule. This is typically done by systematically rotating bonds and calculating the energy of each resulting structure. Studies on various azepane-containing molecules have shown that they often exist in dynamic equilibrium between several chair and boat-like conformations. chemrxiv.orgunifi.it The specific preferred conformation for this compound would depend on minimizing steric hindrance and optimizing the electronic interactions between the azepane and nitropyridine rings. Molecular dynamics (MD) simulations, which model the movement of atoms over time, can provide a dynamic picture of these conformational preferences. nih.govmdpi.com

Table 2: Possible Low-Energy Conformations of the Azepane Ring (Note: The relative energies are hypothetical as specific published data for this compound is not available.)

| Conformation | Relative Energy (kcal/mol) | Key Dihedral Angles |

|---|---|---|

| Twist-Chair | 0.0 (Most Stable) | TBD |

| Chair | 0.5 - 1.5 | TBD |

| Twist-Boat | 1.0 - 2.5 | TBD |

Tautomers are isomers of a compound that differ only in the position of a proton and a double bond. For this compound, significant tautomerism is not expected. The primary structure is stable, and there are no readily mobile protons that would lead to a stable alternative tautomeric form, unlike in molecules with, for example, keto-enol or imine-enamine systems. researchgate.net Therefore, computational studies on tautomeric equilibrium are generally not applicable to this specific compound.

Intermolecular Interaction Analysis

There are no published studies that theoretically predict or analyze the intermolecular interactions of this compound.

Theoretical Prediction of Hydrogen Bonding and π-π Stacking

No theoretical predictions concerning hydrogen bonding or π-π stacking involving this compound have been reported. The presence of the nitro group and the pyridine ring suggests the potential for such interactions, but specific computational modeling would be required to confirm and characterize them.

Hirshfeld Surface Analysis for Quantifying Non-Covalent Interactions

A Hirshfeld surface analysis, a common method for quantifying intermolecular contacts in crystalline solids, has not been performed on this compound, as no crystal structure data appears to have been published.

Structural Modifications and Analog Development Based on 1 5 Nitropyridin 2 Yl Azepane Scaffold

Systematic Variation of the Azepane Ring

The seven-membered azepane ring is a key component that influences the compound's conformational flexibility and interaction with biological targets. enamine.net Its structural diversity is often crucial for bioactivity.

Homologation, the process of extending the carbon chain, can be applied to the azepane ring of 1-(5-Nitropyridin-2-yl)azepane to produce larger ring systems like azocane (B75157) (an eight-membered ring). Such modifications can alter the spatial orientation of substituents and impact binding affinity and selectivity. Ring expansion of cyclic amines is a known synthetic strategy to access larger ring systems. sapub.org

Heteroatom substitution within the azepane ring offers another avenue for structural diversification. Replacing a carbon atom with another heteroatom, such as oxygen to form an oxazepane, can significantly alter the compound's polarity, hydrogen bonding capacity, and metabolic stability.

Table 1: Potential Homologated and Heteroatom-Substituted Azepane Analogs

| Ring System | Modification from Azepane | Potential Impact |

| Azocane | One-carbon homologation | Altered conformational flexibility and substituent orientation. |

| Oxazepane | Replacement of a CH₂ group with an oxygen atom | Increased polarity, potential for improved solubility and altered binding interactions. |

| Thiazepane | Replacement of a CH₂ group with a sulfur atom | Modified lipophilicity and metabolic profile. |

The stereochemistry of the azepane ring is a critical factor in determining the biological activity of chiral analogs of this compound. The development of stereoselective synthetic methods allows for the preparation of specific enantiomers or diastereomers, which may exhibit different pharmacological properties. Chemoenzymatic methods, for instance, have been successfully employed for the enantioselective synthesis of substituted azepanes. bohrium.comacs.org These methods often utilize imine reductases or amine oxidases to achieve high enantiomeric excess. acs.org Another approach involves the asymmetric lithiation-conjugate addition to construct substituted azepanes with high diastereoselectivity and enantioselectivity. nih.gov Such precise control over the three-dimensional structure is essential for optimizing interactions with chiral biological targets like enzymes and receptors.

Derivatization of the Nitropyridine Moiety

The nitropyridine portion of the molecule is ripe for modification, offering multiple sites for derivatization to fine-tune electronic properties, metabolic stability, and target engagement.

The position of the nitro group on the pyridine (B92270) ring significantly influences the electronic character and reactivity of the molecule. While the parent compound is this compound, analogs with the nitro group at other positions, such as the 3-nitro or 4-nitro isomers, would exhibit different dipole moments and reactivity patterns. For instance, the nitration of 2-aminopyridine (B139424) typically yields the 5-nitro derivative as the major product due to electronic and steric factors. sapub.org

The introduction of other substituents on the pyridine ring can further modulate the compound's properties. Electron-donating groups, such as methyl or methoxy, or electron-withdrawing groups, like halogens or trifluoromethyl, can be introduced to probe the electronic requirements for biological activity. The presence of a methyl group, for example, can influence the planarity of the molecule and the conjugation between the amino and nitro groups. researchgate.net The electronic interplay between substituents on the pyridine ring, particularly the 2-amino (or azepanyl) and 5-nitro groups, has been shown to be significant. scispace.com

Table 2: Examples of Potential Pyridine Moiety Derivatives

| Derivative | Modification | Potential Impact |

| 1-(3-Nitropyridin-2-yl)azepane | Positional isomer of the nitro group | Altered electronic distribution and reactivity. |

| 1-(5-Nitro-6-methylpyridin-2-yl)azepane | Addition of a methyl group | Increased lipophilicity and potential steric influence on binding. |

| 1-(5-Chloro-3-nitropyridin-2-yl)azepane | Addition of a chloro group | Altered electronic properties and metabolic stability. |

Bioisosteric replacement of the azepane ring with other nitrogen-containing heterocycles is a common strategy in drug discovery to improve pharmacokinetic properties and explore new binding interactions. enamine.net

Piperazine (B1678402): Replacing the azepane with a piperazine ring introduces a second nitrogen atom, offering a site for further functionalization and potentially altering solubility and basicity. The synthesis of 1-(5-nitropyridin-2-yl)piperazine (B181981) has been reported, typically involving the reaction of 2-chloro-5-nitropyridine (B43025) with piperazine. nih.govoakwoodchemical.com

Morpholine (B109124): The incorporation of a morpholine ring, which contains an oxygen atom, can lead to increased polarity and improved metabolic stability. researchgate.netnih.gov The synthesis of 2-morpholino-5-nitropyridine is a known transformation.

Tetrahydroisoquinoline: Fusing a benzene (B151609) ring to a dihydropyridine (B1217469) core to form a tetrahydroisoquinoline scaffold introduces a larger, more rigid structure. This can lead to enhanced binding affinity through additional hydrophobic or pi-stacking interactions. The synthesis of 2-(3-nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline (B8781329) has been documented. nih.gov

Table 3: Bioisosteric Replacements for the Azepane Ring

| Heterocycle | Structural Features | Potential Advantages |

| Piperazine | Six-membered ring with two nitrogen atoms | Additional site for substitution, altered basicity and solubility. nih.gov |

| Morpholine | Six-membered ring with nitrogen and oxygen atoms | Increased polarity, potential for improved metabolic stability. researchgate.netnih.gov |

| Tetrahydroisoquinoline | Fused bicyclic system with a nitrogen atom | Increased structural rigidity and potential for enhanced binding. |

Synthesis of Fused and Bridged Ring Systems Incorporating the Core Structure

Building upon the this compound scaffold, the synthesis of fused and bridged ring systems introduces greater structural complexity and rigidity. These modifications can lock the molecule into specific conformations, which can be advantageous for binding to a target. Fused systems can be constructed by forming an additional ring that shares one or more atoms with the existing pyridine or azepane rings. For instance, reactions of 2-amino-5-nitropyridine (B18323) derivatives can lead to the formation of fused heterocyclic systems like imidazo[1,2-a]pyridines. nih.gov The synthesis of nitropyridines condensed with various ring sizes, including seven-membered rings, has been explored, offering pathways to complex polycyclic structures. nih.gov

Bridged bicyclic compounds, where the two bridgehead carbons are separated by bridges, represent another class of structurally constrained analogs. bldpharm.com The synthesis of such systems often involves multi-step sequences, potentially starting from functionalized nitropyridine or azepane precursors.

Design and Synthesis of Polycyclic Azepane and Pyridine Hybrids

The construction of polycyclic systems that incorporate both the azepane and pyridine rings of this compound can lead to conformationally rigid molecules with potentially enhanced biological activities and unique physicochemical properties. The design of these hybrids often involves leveraging the inherent reactivity of the nitropyridine core.

One theoretical approach to synthesizing such polycyclic hybrids involves intramolecular cycloaddition reactions. The nitro group on the pyridine ring activates the ring system, making it susceptible to various transformations. For instance, the nitro group can be reduced to a nitroso or amino group, which can then participate in cyclization reactions with a suitably functionalized azepane ring.

Another strategy could involve the functionalization of the pyridine ring through nucleophilic aromatic substitution (SNAr) reactions, followed by ring-closing metathesis or other cyclization strategies to form an additional ring fused to the pyridine or azepane moiety. The electron-withdrawing nature of the nitro group facilitates SNAr reactions, typically at positions ortho or para to it.

While specific examples of polycyclic hybrids derived directly from this compound are not extensively documented in publicly available literature, the synthesis of related fused heterocyclic systems from nitropyridine precursors is well-established. For example, the reaction of nitropyridine derivatives with ethyl isocyanoacetate in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can lead to the formation of polycyclic pyrrolopyridines. researchgate.net This type of reaction could potentially be adapted to the this compound scaffold, where a functionalized azepane ring participates in the cyclization.

Furthermore, 1,3-dipolar cycloaddition reactions represent a powerful tool for constructing five-membered heterocyclic rings. Nitropyridines can act as dipolarophiles in reactions with azomethine ylides, leading to the formation of pyrroline (B1223166) derivatives fused to the pyridine ring. mdpi.com This methodology could be explored to create novel polycyclic structures from this compound.

The synthesis of such polycyclic compounds would likely involve multi-step sequences, starting with the functionalization of either the pyridine or the azepane ring of the parent compound, followed by a key cyclization step. The table below outlines a hypothetical synthetic approach for a polycyclic hybrid based on known reactions of nitropyridines.

Table 1: Hypothetical Synthetic Route to a Polycyclic Azepane-Pyridine Hybrid

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Reduction of Nitro Group | SnCl2·2H2O, Ethanol, Reflux | 2-(Azepan-1-yl)pyridin-5-amine |

| 2 | Acylation of Amino Group | Acryloyl chloride, Et3N, CH2Cl2, 0 °C to rt | N-(2-(Azepan-1-yl)pyridin-5-yl)acrylamide |

| 3 | Intramolecular Friedel-Crafts Acylation | Polyphosphoric acid (PPA), 100 °C | Fused polycyclic azepane-pyridine hybrid |

Structure-Reactivity Relationship Studies of this compound Derivatives

The reactivity of this compound and its derivatives is primarily dictated by the electronic properties of the nitropyridine ring and the nucleophilicity of the azepane nitrogen. Understanding the structure-reactivity relationships is crucial for predicting the chemical behavior of these compounds and for designing new synthetic transformations.

The pyridine ring in this compound is electron-deficient due to the strong electron-withdrawing effect of the nitro group. This electronic feature governs the reactivity of the aromatic core in several ways:

Nucleophilic Aromatic Substitution (SNAr): The nitro group activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to the nitro group. While the 2-position is already substituted by the azepane ring, the 4- and 6-positions are potential sites for substitution by strong nucleophiles. The introduction of a leaving group, such as a halogen, at these positions would further facilitate SNAr reactions. For instance, derivatives like 1-(6-chloro-5-nitropyridin-2-yl)azepane could readily react with various nucleophiles to displace the chloride. smolecule.com

Reduction of the Nitro Group: The nitro group is susceptible to reduction under various conditions to yield the corresponding amino group (2-(azepan-1-yl)pyridin-5-amine). This transformation dramatically alters the electronic properties of the pyridine ring, converting it from an electron-deficient to an electron-rich system. The resulting aminopyridine derivative can undergo a different set of reactions, such as diazotization followed by substitution, or electrophilic aromatic substitution.

Reactivity of the Azepane Ring: The nitrogen atom of the azepane ring possesses a lone pair of electrons and can act as a nucleophile or a base. However, its nucleophilicity is somewhat attenuated by the electron-withdrawing effect of the attached nitropyridine ring. The reactivity of the azepane ring can be modulated by introducing substituents on the ring.

Table 2: Predicted Reactivity of this compound Derivatives

| Derivative | Key Structural Feature | Predicted Reactivity | Potential Reactions |

| 1-(6-Chloro-5-nitropyridin-2-yl)azepane | Chlorine atom at C6 | Highly susceptible to SNAr | Displacement of chloride by amines, alkoxides, thiols. smolecule.com |

| 2-(Azepan-1-yl)pyridin-5-amine | Amino group at C5 | Electron-rich pyridine ring | Diazotization, electrophilic aromatic substitution. |

| This compound-N-oxide | N-oxide on the pyridine nitrogen | Modified reactivity of the pyridine ring | May facilitate substitution at C4 and C6. |

Studies on related nitropyridine systems have shown that the position of the nitro group is a key determinant of reactivity. researchgate.net In the case of this compound, the 5-nitro substitution pattern activates the ring for specific transformations that might differ from, for example, a 3-nitro or 4-nitro substituted analog.

Future Perspectives in Chemical Research of 1 5 Nitropyridin 2 Yl Azepane

Advancements in Sustainable and Green Synthetic Methodologies

The future of chemical synthesis for compounds like 1-(5-nitropyridin-2-yl)azepane lies in the adoption of sustainable and green chemistry principles. The goal is to develop methods that are not only efficient but also minimize environmental impact. researchgate.netijnc.ir

Key areas of focus will include:

Catalysis-Driven Transformations: The use of catalysis is central to green chemistry, as it can reduce energy requirements and waste. ijnc.ir Future research will likely explore novel catalysts, including transition-metal catalysts for cross-coupling and hydrogenation reactions, to improve the synthesis of nitropyridine derivatives. ijnc.ir The development of reusable catalysts will also be a priority to enhance sustainability.

Atom Economy and Process Intensification: Synthetic routes with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, will be prioritized. ijnc.ir Multicomponent reactions (MCRs), which allow the formation of several bonds in a single operation, are a prime example of atom-economical processes and are compatible with green solvents. rsc.org

Renewable Feedstocks and Greener Solvents: A shift towards using renewable starting materials and environmentally benign solvents is crucial. researchgate.net Research into solvent-free reaction conditions or the use of aqueous media will be important for the synthesis of this compound and its analogues. escholarship.orgmdpi.com For instance, copper-catalyzed reactions for synthesizing indolizines have been achieved under solvent-free conditions. mdpi.com

Biocatalysis: The use of enzymes in synthesis offers high selectivity under mild conditions. ijnc.ir Engineered enzymes could be developed to perform specific transformations on the this compound scaffold, providing a sustainable route to new derivatives. ijnc.ir

Exploration of Novel Chemical Transformations and Catalytic Applications

The unique structure of this compound, featuring both an electron-deficient nitropyridine ring and a flexible azepane ring, opens up avenues for exploring novel chemical reactions and potential catalytic applications.

Future research in this area will likely involve:

C-H Functionalization: Direct C-H bond activation is a powerful tool for modifying complex molecules. mdpi.com Research into the selective functionalization of the pyridine (B92270) or azepane rings of this compound could lead to a wide range of new derivatives with unique properties. For example, palladium-catalyzed direct C-H arylation has been used to modify purine (B94841) and pyrimidine (B1678525) nucleosides. mdpi.com

Transformations of the Nitro Group: The nitro group is a versatile functional group that can be reduced to an amino group, which can then be further functionalized. nih.gov This opens up possibilities for creating a diverse library of compounds. For example, the reduction of a nitro group to an amine is a key step in the synthesis of some Janus kinase 2 (JAK2) inhibitors. nih.gov

Ring-Opening and Ring-Expansion Reactions: The azepane ring could be a substrate for ring-opening or ring-expansion reactions, leading to novel heterocyclic systems.

Coordination Chemistry: The nitrogen atoms in the pyridine and azepane rings can act as ligands for metal ions, forming coordination complexes. google.com These complexes could have interesting catalytic properties or applications in materials science. google.com For instance, copper(II) and zinc(II) complexes with (5-nitropyridin-2-yl)imine ligands have shown antioxidant and enzyme inhibition activity. nih.gov

Rational Design of New Functional Materials and Organic Building Blocks

The structural features of this compound make it a promising building block for the rational design of new functional materials and organic building blocks. rsc.orgpsu.edu

Future research directions include:

Organic Electronics: The electron-deficient nitropyridine ring suggests potential applications in organic electronics. By modifying the structure, it may be possible to tune the electronic properties for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Porous Organic Frameworks (POFs) and Metal-Organic Frameworks (MOFs): The ability of the molecule to act as a ligand for metal ions could be exploited to create porous materials. MOFs, for example, have applications in gas storage and separation. researchgate.net

High-Energy Materials: The presence of the nitro group, a known explosophore, suggests that derivatives of this compound could be investigated as energetic materials. rsc.org

Renewable Polymers: As a biobased building block, it could contribute to the development of sustainable polymers. psu.edu

Development of Analytical Techniques for Complex this compound Derivatives

As more complex derivatives of this compound are synthesized, the development of advanced analytical techniques for their characterization will be crucial.

Future research in this area should focus on:

Advanced Chromatographic Methods: The development of highly efficient and selective chromatographic methods, such as ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), will be necessary for the separation and identification of complex mixtures of derivatives.

Spectroscopic Techniques: Advanced NMR techniques, such as two-dimensional NMR, will be essential for the unambiguous structural elucidation of novel compounds.

Chiral Separation Methods: For the synthesis of chiral derivatives, the development of methods for separating and analyzing enantiomers will be important.

Computational Chemistry: Quantum chemical calculations can be used to predict spectroscopic properties and aid in the structural assignment of new compounds.

Integration of Machine Learning in Predictive Chemical Synthesis and Reactivity Studies

The integration of artificial intelligence and machine learning is revolutionizing chemical research by enabling predictive modeling and accelerating discovery. ijsetpub.comresearchgate.netmdpi.com

For this compound, machine learning could be applied to:

Predictive Synthesis: Machine learning models can be trained on existing reaction data to predict the outcomes of new reactions, including yields and optimal conditions. researchgate.netiscientific.orgrsc.org This can significantly reduce the number of experiments required to develop efficient synthetic routes.

Retrosynthesis Planning: AI-powered tools can assist in planning the synthesis of complex target molecules by identifying potential starting materials and reaction pathways. ijsetpub.com

Property Prediction: Machine learning models can predict the physicochemical and biological properties of virtual compounds, allowing for the in-silico screening of large libraries of potential derivatives before they are synthesized.

Autonomous Laboratories: The ultimate goal is the development of autonomous systems where AI algorithms design experiments, which are then carried out by robotic platforms, creating a closed-loop system for accelerated discovery. mdpi.com

Q & A

Basic: What are the common synthetic routes for preparing 1-(5-Nitropyridin-2-yl)azepane, and what critical parameters influence reaction efficiency?

Methodological Answer:

The synthesis of this compound typically involves nucleophilic aromatic substitution (NAS) between 5-nitro-2-chloropyridine and azepane. Key parameters include:

- Temperature: Reactions are conducted at elevated temperatures (90–100°C) to enhance kinetics, often under reflux conditions .

- Solvent Optimization: Polar aprotic solvents like DMF or dichloromethane (CH₂Cl₂) improve reaction rates by stabilizing transition states, as demonstrated in analogous diazepane syntheses .